3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
“3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Introduction of the cyclopentyl and difluoromethyl groups via selective functionalization.
- Coupling of the pyrazole moiety to the core structure using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as high-throughput screening and process optimization would be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl and pyrazole moieties.
Reduction: Reduction reactions could be used to modify the oxo group to a hydroxyl group.
Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In an industrial context, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” would depend on its specific molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-CYCLOPENTYL-4-(METHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE
- 3-[2-CYCLOPENTYL-4-(TRIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE
Uniqueness
The unique structural features of “3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” include the presence of both cyclopentyl and difluoromethyl groups, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H26F2N6O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C22H26F2N6O2/c1-28-21(16(11-25-28)13-6-7-13)26-18(31)8-9-29-19(32)10-15(20(23)24)17-12-30(27-22(17)29)14-4-2-3-5-14/h10-14,20H,2-9H2,1H3,(H,26,31) |
InChI Key |
VLNGPXGSJCXDAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C5CCCC5)C(F)F |
Origin of Product |
United States |
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